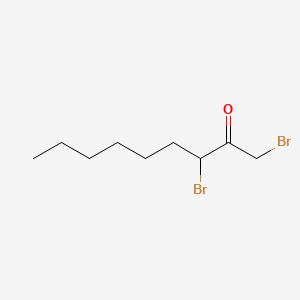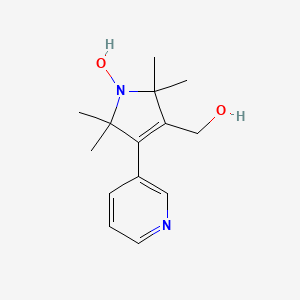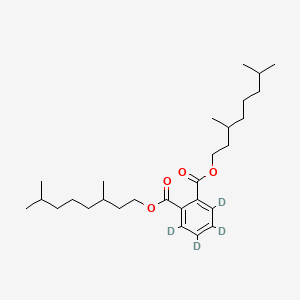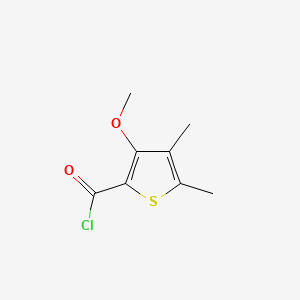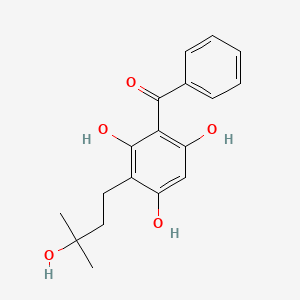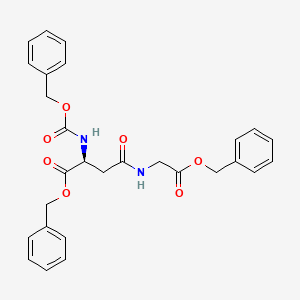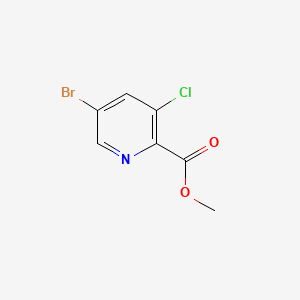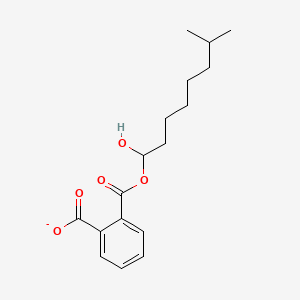
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its molecular formula C17H24O5 and a molecular weight of 308.37 g/mol. It is a colorless to off-white thick oil or sticky solid that is slightly soluble in chloroform and ethyl acetate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate typically involves the esterification of phthalic anhydride with 1-hydroxy-7-methyloctanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The purification steps involve large-scale chromatography or crystallization techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of 2-(1-oxo-7-methyloctoxy)carbonylbenzoate.
Reduction: Formation of 2-(1-hydroxy-7-methyloctyl)benzoate.
Substitution: Formation of 2-(1-amino-7-methyloctoxy)carbonylbenzoate or 2-(1-thio-7-methyloctoxy)carbonylbenzoate.
科学研究应用
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its role as a metabolite of dibutyl phthalate.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized in the production of plasticizers and other polymer additives to enhance the flexibility and durability of plastics.
作用机制
The mechanism of action of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate involves its interaction with cellular enzymes and receptors. As a metabolite of dibutyl phthalate, it can bind to and inhibit the activity of certain enzymes involved in lipid metabolism. This inhibition can lead to alterations in cellular lipid levels and affect various signaling pathways. Additionally, the compound can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing cellular processes such as differentiation and proliferation.
相似化合物的比较
Similar Compounds
Monohydroxyisononyl phthalate: Another metabolite of dibutyl phthalate with similar chemical properties and biological effects.
2-(1-Hydroxy-7-methyloctyl)benzoate: A reduced form of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate with a hydroxyl group instead of an ester group.
2-(1-Amino-7-methyloctoxy)carbonylbenzoate: A substitution product with an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its role as a metabolite of dibutyl phthalate also makes it a valuable compound for studying the environmental and health impacts of phthalate exposure.
属性
IUPAC Name |
2-(1-hydroxy-7-methyloctoxy)carbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-12(2)8-4-3-5-11-15(18)22-17(21)14-10-7-6-9-13(14)16(19)20/h6-7,9-10,12,15,18H,3-5,8,11H2,1-2H3,(H,19,20)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYBXWEUOJCFY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

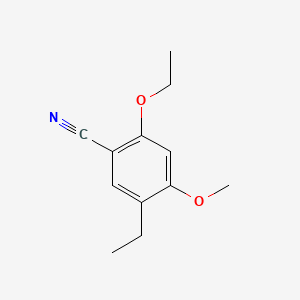

![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)
